1,3-Dioxane

Description

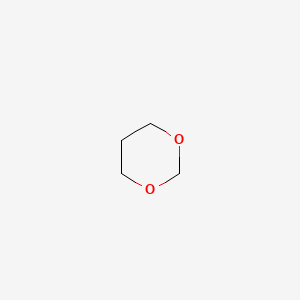

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-5-4-6-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFVNEFVBPFDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025174 | |

| Record name | 1,3-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dioxane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Miscible in water; [HSDB] | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

221 °F at 755 mmHg (NTP, 1992), 105 °C AT 755 MM HG | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

35.6 °F (NTP, 1992), 2 °C | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALC, ETHANOL, ACETONE, BENZENE | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0342 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0342 AT 20 °C/4 °C | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

38.5 [mmHg], Vapor pressure= 39 mm Hg at 25 °C (estimated) | |

| Record name | 1,3-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

505-22-6 | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIOXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2C8M17I09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-44 °F (NTP, 1992), -42 °C | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Enduring Guardian: A Technical Guide to the History and Application of 1,3-Dioxane Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. Among the arsenal of protective strategies, the 1,3-dioxane group has long been a reliable choice for the temporary masking of carbonyl functionalities and 1,3-diols. This in-depth technical guide explores the historical origins of the 1,3-dioxane protecting group, from its early applications in carbohydrate chemistry to its widespread adoption in natural product synthesis and drug development. Detailed experimental protocols for the formation and cleavage of 1,3-dioxanes are provided, supported by comprehensive tables of quantitative data to facilitate methods selection. Furthermore, this guide illustrates the underlying mechanistic principles and experimental workflows through clear, concise diagrams, offering a valuable resource for researchers navigating the challenges of multi-step organic synthesis.

A Historical Perspective: From Sugars to Synthesis

The concept of protecting functional groups to achieve chemoselectivity in organic reactions is a foundational principle of synthesis. While the broader idea of acetal protection was explored in the late 19th and early 20th centuries, the specific application of the six-membered 1,3-dioxane ring as a protecting group has its roots in the field of carbohydrate chemistry.[1]

Initially, the focus was not on carbonyl protection but on the selective masking of diols. The seminal work in this area involved the use of benzylidene acetals to protect the 4- and 6-hydroxy groups of pyranose sugars.[1] This strategy allowed for the regioselective manipulation of the remaining hydroxyl groups, a critical step in the synthesis and modification of complex carbohydrates.[2][3] The formation of the thermodynamically stable six-membered ring by reacting a 1,3-diol with an aldehyde, such as benzaldehyde, proved to be a robust and efficient method.

The transition from this specialized application to the broader use of 1,3-dioxanes for the protection of aldehydes and ketones in general organic synthesis was a gradual but significant development. The inherent stability of the 1,3-dioxane ring to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, made it an attractive choice for synthetic chemists.[4][5] Conversely, its lability under acidic conditions provided a straightforward and reliable method for deprotection.[4][5] This combination of stability and controlled cleavage cemented the 1,3-dioxane's place as a versatile and indispensable tool in the synthetic chemist's toolbox, a status it maintains to this day.

The Chemistry of Protection and Deprotection

The utility of the 1,3-dioxane as a protecting group lies in its straightforward and reversible formation. The core reaction involves the acid-catalyzed condensation of a carbonyl compound (aldehyde or ketone) with 1,3-propanediol or its substituted derivatives.

Mechanism of 1,3-Dioxane Formation

The formation of a 1,3-dioxane is an equilibrium process that is typically driven to completion by the removal of water. The acid-catalyzed mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,3-diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Intramolecular Cyclization: The second hydroxyl group of the diol then attacks the protonated hemiacetal, leading to the formation of the six-membered ring.

-

Deprotonation and Water Elimination: A molecule of water is eliminated, and subsequent deprotonation yields the stable 1,3-dioxane.

Mechanism of 1,3-Dioxane Deprotection

The deprotection of a 1,3-dioxane is essentially the reverse of its formation and is achieved by treatment with aqueous acid. The presence of excess water drives the equilibrium back towards the carbonyl compound and the diol.

-

Protonation of an Acetal Oxygen: The acid catalyst protonates one of the oxygen atoms in the 1,3-dioxane ring.

-

Ring Opening: The protonated acetal undergoes ring opening to form a resonance-stabilized oxonium ion.

-

Nucleophilic Attack by Water: A water molecule attacks the carbocationic center.

-

Hemiacetal Formation and Tautomerization: A hemiacetal is formed, which then undergoes tautomerization and subsequent cleavage to release the carbonyl compound and the 1,3-diol.

Experimental Protocols

The following sections provide detailed experimental procedures for the protection of carbonyl compounds and 1,3-diols as 1,3-dioxanes, as well as their subsequent deprotection.

Protection of Carbonyl Compounds

This is a classic and widely used method for the formation of 1,3-dioxanes.

Materials:

-

Carbonyl compound (aldehyde or ketone) (1.0 equiv)

-

1,3-Propanediol (1.1-1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.01-0.05 equiv)

-

Toluene or benzene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 equiv), 1,3-propanediol (1.1-1.5 equiv), and a catalytic amount of p-TSA·H₂O (0.01-0.05 equiv).

-

Add a sufficient amount of toluene or benzene to allow for azeotropic removal of water.

-

Assemble the Dean-Stark apparatus and condenser on the flask.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1,3-dioxane.

-

The product can often be used without further purification. If necessary, purify by distillation or column chromatography.

Protection of 1,3-Diols

This method is particularly useful for the protection of 1,2- and 1,3-diols, especially in carbohydrate chemistry.[6]

Materials:

-

Diol (1.0 equiv)

-

Benzaldehyde dimethyl acetal (1.1-1.2 equiv)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05-0.1 equiv) or Camphorsulfonic acid (CSA) (catalytic amount)

-

Acetonitrile or Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of the diol (1.0 equiv) in acetonitrile or CH₂Cl₂ in a round-bottom flask, add benzaldehyde dimethyl acetal (1.1-1.2 equiv).[6]

-

Add a catalytic amount of Cu(OTf)₂ or CSA.[6]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure benzylidene acetal.

Deprotection of 1,3-Dioxanes

Materials:

-

1,3-Dioxane derivative (1.0 equiv)

-

Acetone/Water (e.g., 9:1 v/v) or Tetrahydrofuran (THF)/Water

-

Hydrochloric acid (HCl) (catalytic to stoichiometric amount) or other strong acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable organic solvent

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 1,3-dioxane in a mixture of acetone and water or THF and water.

-

Add a catalytic amount of concentrated HCl or another strong acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few minutes to several hours depending on the substrate.

-

Once the deprotection is complete, neutralize the acid by adding saturated NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic solution under reduced pressure to yield the deprotected carbonyl compound and the diol.

-

The products can be separated and purified by standard methods such as column chromatography or distillation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the formation and deprotection of 1,3-dioxanes.

Table 1: Formation of 1,3-Dioxanes - Representative Examples

| Carbonyl/Diol Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Cyclohexanone, 1,3-Propanediol | p-TSA, Toluene, reflux (Dean-Stark) | 1,4-Dioxaspiro[4.5]decane | >95 | [7] |

| Benzaldehyde, 1,3-Propanediol | p-TSA, Benzene, reflux (Dean-Stark) | 2-Phenyl-1,3-dioxane | 85-90 | Organic Syntheses |

| Methyl α-D-glucopyranoside | Benzaldehyde, ZnCl₂ | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 60-70 | J. Chem. Educ. |

| Various aldehydes/ketones, 1,3-Propanediol | I₂, CH₂Cl₂, rt | Corresponding 1,3-dioxanes | 85-98 | J. Org. Chem. |

| Various aldehydes, 1,3-Propanediol | NBS, CH₂Cl₂, rt | Corresponding 1,3-dioxanes | 88-95 | Org. Lett. |

Table 2: Deprotection of 1,3-Dioxanes - Representative Examples

| 1,3-Dioxane Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 2-Phenyl-1,3-dioxane | 2M HCl, Acetone, rt, 1h | Benzaldehyde, 1,3-Propanediol | >95 | Generic Protocol |

| 2,2-Dimethyl-1,3-dioxane | Amberlyst-15, Acetone/H₂O, rt | Acetone, 1,3-Propanediol | High | Generic Protocol |

| Various 1,3-dioxanes | I₂, Acetone/H₂O, rt | Corresponding carbonyls and diols | 85-97 | J. Org. Chem. |

| Various 1,3-dioxanes | Ceric ammonium nitrate (CAN), CH₃CN/H₂O, rt | Corresponding carbonyls | 80-95 | Tetrahedron Lett. |

Experimental and Logical Workflow Diagrams

The strategic application of protecting groups follows a logical sequence to achieve the desired synthetic outcome.

Conclusion

The 1,3-dioxane protecting group, with its origins in the nuanced world of carbohydrate chemistry, has evolved into a robust and widely applicable tool in the broader landscape of organic synthesis. Its favorable stability profile, coupled with the efficiency and reliability of its formation and cleavage, ensures its continued relevance in the synthesis of complex molecules, from natural products to pharmaceuticals. This guide provides a comprehensive overview of the history, mechanisms, and practical applications of 1,3-dioxane protecting groups, equipping researchers with the knowledge to strategically and effectively employ this enduring guardian of the carbonyl group in their synthetic endeavors.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Protective Groups in Organic Synthesis, 3rd Edition [miamioh.ecampus.com]

- 6. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Conformational Analysis of the 1,3-Dioxane Ring System: A Technical Guide for Researchers

Abstract

The 1,3-dioxane scaffold is a fundamental heterocyclic motif present in numerous natural products and pharmacologically active compounds. The spatial arrangement of substituents on the 1,3-dioxane ring dictates the molecule's three-dimensional shape, polarity, and, consequently, its biological activity. A comprehensive understanding of the conformational preferences of this ring system is therefore paramount for rational drug design and development. This technical guide provides a deep dive into the principles of 1,3-dioxane conformational analysis, integrating quantitative energetic data, detailed experimental and computational protocols, and visualizations of key concepts to serve as an essential resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Fundamental Principles of 1,3-Dioxane Conformation

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to alleviate angle and torsional strain. However, the introduction of two oxygen atoms at the 1- and 3-positions significantly alters the ring's geometry and electronic landscape compared to its carbocyclic counterpart. These changes, including shorter C-O bond lengths and the presence of lone pairs on the oxygen atoms, lead to unique conformational behaviors.

The 1,3-dioxane ring exists in a dynamic equilibrium between two chair conformers, which can interconvert through higher-energy twist-boat and boat intermediates. For substituted 1,3-dioxanes, the energetic equivalence of the two chair forms is lifted, and the equilibrium will favor the conformer that minimizes unfavorable steric and stereoelectronic interactions.

Steric Interactions

The primary determinant of conformational preference for non-polar substituents is steric hindrance. An axial substituent on the 1,3-dioxane ring experiences destabilizing 1,3-diaxial interactions with the axial protons at the C2, C4, and C6 positions.[1] These repulsive interactions, a form of gauche-butane repulsion, are more pronounced than in cyclohexane due to the specific geometry of the 1,3-dioxane ring. Consequently, bulky, non-polar substituents exhibit a strong preference for the less sterically crowded equatorial position.[1]

Stereoelectronic Effects

The presence of oxygen atoms introduces potent stereoelectronic effects that can modulate or even override steric considerations, particularly for polar substituents.

The anomeric effect is a critical stereoelectronic phenomenon observed in 2-substituted 1,3-dioxanes that bear an electronegative atom (e.g., alkoxy, halogen).[1] It describes the thermodynamic preference for the axial orientation of such a substituent, a counterintuitive finding when considering only steric bulk. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C2-substituent bond.[1]

For 5-substituted 1,3-dioxanes with electronegative substituents, a gauche effect can favor the axial conformation. This arises from a stabilizing interaction between the substituent and the gauche-oriented oxygen atoms.[1]

Quantitative Conformational Analysis: A-Values

The conformational preference of a substituent is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. A positive A-value indicates a preference for the equatorial position.[1] The A-value is a composite of steric and electronic effects and can be influenced by the solvent, especially for polar substituents.[1]

Table 1: A-Values (ΔG° in kcal/mol) for Substituents in the 1,3-Dioxane Ring

| Substituent | Position 2 | Position 4 | Position 5 |

| Methyl (CH₃) | >3.55 | 2.9 | 0.8 |

| Ethyl (C₂H₅) | ~3.6 | - | 0.7 |

| Isopropyl (i-Pr) | >4.0 | - | 1.0 |

| t-Butyl (t-Bu) | - | - | 1.4 |

| Phenyl (C₆H₅) | - | - | 1.0 |

| Trifluoromethyl (CF₃) | - | - | - |

| Fluoro (F) | - | - | Axial preference |

| Chloro (Cl) | - | - | Equatorial preference |

| Bromo (Br) | - | - | Equatorial preference |

| Iodo (I) | - | - | Equatorial preference |

| Hydroxy (OH) | - | - | Axial preference (H-bonding) |

| Methoxycarbonyl (CO₂Me) | - | - | Axial preference |

| Cyano (CN) | - | - | Axial preference |

Note: Data compiled from various sources. A-values can be solvent-dependent.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used experimental technique for the detailed conformational analysis of substituted 1,3-dioxanes in solution.

NMR-Based Conformational Analysis

Objective: To determine the conformational equilibrium of a substituted 1,3-dioxane by analyzing its NMR spectrum.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified substituted 1,3-dioxane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

1D NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum. Key parameters to consider are:

-

Spectral Width: Sufficient to cover all proton resonances (typically 0-12 ppm).

-

Acquisition Time: Long enough to ensure good resolution (e.g., 2-4 seconds).

-

Relaxation Delay: Sufficiently long to allow for full relaxation of protons (e.g., 1-5 seconds).

-

Number of Scans: Adequate to achieve a good signal-to-noise ratio.

-

-

Acquire a ¹³C NMR spectrum (with proton decoupling) to identify the number of unique carbon environments.

-

-

2D NMR Spectroscopy (for complex molecules):

-

COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks, which aids in signal assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a ¹H-¹H NOESY spectrum to identify protons that are in close spatial proximity. Strong NOE cross-peaks between a substituent and axial protons are indicative of an axial conformation. A typical mixing time for small molecules is in the range of 300-800 ms.

-

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded (upfield) than their equatorial counterparts.

-

Vicinal Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them (Karplus relationship). This is a powerful tool for determining the relative orientation of protons and thus the conformation of the ring. For example, a large ³J_ax-ax (typically 8-13 Hz) is characteristic of a chair conformation, while smaller ³J_ax-eq and ³J_eq-eq (typically 1-5 Hz) are observed.

-

Integration: If both conformers are present in solution at a detectable concentration, the ratio of the integrated intensities of their distinct signals directly provides the equilibrium constant (K_eq).

-

-

Calculation of A-Value:

-

The Gibbs free energy difference (A-value) can be calculated from the equilibrium constant using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[1]

-

Computational Conformational Analysis

Computational chemistry offers a powerful complementary approach to experimental methods for investigating the conformational preferences of 1,3-dioxanes.

Objective: To theoretically determine the relative energies of different conformers of a substituted 1,3-dioxane and to predict the equilibrium populations.

Methodology (using Gaussian software as an example):

-

Structure Building:

-

Build the 3D structure of the substituted 1,3-dioxane in a molecular editor (e.g., GaussView). Create separate input files for each potential conformer (e.g., chair with axial substituent, chair with equatorial substituent, twist-boat).

-

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer to find the lowest energy structure for that conformation.

-

Calculation Type: Opt

-

Method: Density Functional Theory (DFT) is a common and reliable method. A popular functional is B3LYP.

-

Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for initial optimizations.

-

Example Gaussian Input Line: #p opt b3lyp/6-31g(d)

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized geometry. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

To obtain thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

-

Calculation Type: Freq

-

Method and Basis Set: Should be the same as used for the geometry optimization.

-

Example Gaussian Input Line: #p freq b3lyp/6-31g(d)

-

-

Energy Calculation and Analysis:

-

Extract the Gibbs free energies from the output files of the frequency calculations.

-

Calculate the relative Gibbs free energy (ΔG) between the conformers. This provides a theoretical A-value.

-

The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution: Population_i / Population_j = exp(-(G_i - G_j) / RT)

-

Visualizing Key Concepts in 1,3-Dioxane Conformation

The following diagrams, generated using the DOT language, illustrate fundamental conformational principles and workflows.

Caption: Conformational interconversion pathway of the 1,3-dioxane ring.

Caption: The anomeric effect in a 2-alkoxy-1,3-dioxane.

Caption: Experimental workflow for NMR-based conformational analysis.

Relevance in Drug Development

The conformational rigidity of the 1,3-dioxane ring, combined with the predictable influence of substituents on its geometry, makes it a valuable scaffold in drug design. The precise positioning of functional groups in three-dimensional space is critical for effective drug-receptor interactions. By understanding the conformational biases of the 1,3-dioxane core, medicinal chemists can design molecules with optimized pharmacophores that present the necessary binding elements in the correct orientation for high-affinity and selective receptor binding.

Case Study: 1,3-Dioxane Derivatives as Modulators of the Sigma-1 Receptor

The Sigma-1 receptor (σ₁R) is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that modulates calcium signaling and cellular stress responses. It is a target for the treatment of various neurological and psychiatric disorders. Several 1,3-dioxane-containing compounds have been developed as potent and selective σ₁R ligands.

The conformation of the 1,3-dioxane ring in these ligands is crucial for their interaction with the σ₁R binding site. The relative orientation of substituents on the dioxane ring determines the overall shape of the molecule and its ability to fit within the receptor's binding pocket, influencing both affinity and selectivity.

Caption: Role of the Sigma-1 receptor in cellular stress signaling, a target for 1,3-dioxane derivatives.

Conclusion

The conformational analysis of the 1,3-dioxane ring system is a mature yet continually evolving field of study. The interplay of steric and stereoelectronic effects provides a rich landscape for understanding and predicting molecular conformation. For researchers in drug discovery and development, a firm grasp of these principles is essential for the rational design of novel therapeutics. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed investigation of 1,3-dioxane-containing molecules, ultimately enabling the development of more potent and selective pharmacological agents.

References

An In-depth Technical Guide to the Anomeric Effect in 2-Substituted 1,3-Dioxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-dioxane scaffold is a crucial heterocyclic motif in a multitude of biologically active compounds and natural products. The conformational preference of substituents on this six-membered ring significantly dictates the molecule's three-dimensional structure, polarity, and ultimately, its interaction with biological targets. A key stereoelectronic phenomenon governing this is the anomeric effect, particularly for 2-substituted 1,3-dioxane derivatives. This guide provides a comprehensive technical overview of the anomeric effect in these systems, presenting quantitative data, detailed experimental and computational protocols for its study, and its implications in the field of drug development.

Core Principles of the Anomeric Effect in 1,3-Dioxanes

The 1,3-dioxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. However, the introduction of two oxygen atoms at the 1 and 3 positions brings about profound stereoelectronic changes. For a 2-substituted 1,3-dioxane, the substituent can occupy either an axial or an equatorial position. While steric hindrance would typically favor the less crowded equatorial position to avoid 1,3-diaxial interactions, an electronegative substituent at the 2-position often shows a preference for the axial orientation. This counterintuitive preference is known as the anomeric effect.

The anomeric effect is a stereoelectronic phenomenon that stabilizes the axial conformation of an electronegative substituent at the anomeric carbon (C-2 in 1,3-dioxanes).[1][2] The anomeric carbon is identifiable as the carbon atom single-bonded to two oxygen atoms.[3] The primary origin of this stabilization is a hyperconjugative interaction between a lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ) orbital of the axial C2-substituent bond.[4] This n → σ interaction is geometrically favorable only when the substituent is in the axial position, allowing for anti-periplanar alignment of the orbitals.

Quantitative Analysis: Conformational Free Energies (A-Values)

The conformational preference of a substituent is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A positive A-value indicates a preference for the equatorial position, while a negative A-value signifies a preference for the axial position, often indicative of a strong anomeric effect.

Below is a compilation of A-values for various substituents at the 2-position of the 1,3-dioxane ring. These values are crucial for predicting the conformational equilibrium of substituted 1,3-dioxanes.

| Substituent (R) | A-Value (kcal/mol) | Reference(s) |

| -H | 0 | - |

| -CH₃ | ~3.6 | [5] |

| -CH₂CH₃ | ~3.6 | [5] |

| -CH(CH₃)₂ | >4.0 | [5] |

| -C(CH₃)₃ | ~5.0 | [6] |

| -Ph | 3.1 | [7] |

| -OCH₃ | -0.3 to -0.6 | [8] |

| -OCH₂CH₃ | -0.4 | [8] |

| -F | -1.5 to -2.0 | [8] |

| -Cl | -1.0 to -1.5 | [8] |

| -Br | -0.5 to -1.0 | [8] |

| -CN | ~0.2 | [8] |

Note: A-values can be influenced by the solvent, temperature, and the presence of other substituents on the ring.[4]

Experimental Determination of Conformational Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the experimental determination of conformational equilibria and, consequently, A-values.[4] Low-temperature NMR is often employed to slow down the rate of chair-chair interconversion, allowing for the direct observation and quantification of signals from both the axial and equatorial conformers.

Detailed Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

This protocol outlines the steps for determining the A-value of a 2-substituted 1,3-dioxane.

1. Synthesis and Purification:

-

Synthesize the desired 2-substituted 1,3-dioxane derivative. A common method is the acid-catalyzed acetalization of a corresponding aldehyde or ketone with 1,3-propanediol.[8]

-

Purify the compound to a high degree (>98%) using techniques such as distillation or column chromatography. The presence of impurities can complicate spectral analysis.

2. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CD₂Cl₂, acetone-d₆, or toluene-d₈) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

3. NMR Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature unit.

-

Obtain a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

-

Monitor the spectrum for changes, particularly the broadening and eventual splitting of signals as the rate of conformational exchange decreases.

-

Continue cooling until the signals for the axial and equatorial conformers are sharp and well-resolved (the coalescence temperature has been passed). This temperature is typically between -60 °C and -100 °C for 1,3-dioxanes.

-

Acquire a high-quality spectrum at this low temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Analysis and A-Value Calculation:

-

Identify distinct and well-resolved signals corresponding to the axial and equatorial conformers. Protons at or near the 2-position are often the most sensitive to the substituent's orientation.

-

Carefully integrate the areas of the corresponding signals for the two conformers. The ratio of the integrals directly corresponds to the equilibrium constant (K_eq = [equatorial]/[axial]).

-

Calculate the Gibbs free energy difference (ΔG°), which is the A-value, using the following equation: ΔG° = -RT ln(K_eq) where:

-

R is the gas constant (1.987 cal mol⁻¹ K⁻¹)

-

T is the temperature in Kelvin at which the spectrum was acquired.

-

K_eq is the equilibrium constant determined from the integration of the NMR signals.

-

Computational Analysis of the Anomeric Effect

Computational chemistry provides a powerful complementary approach to experimental methods for investigating the anomeric effect. Density Functional Theory (DFT) calculations are commonly used to determine the relative energies of conformers and to analyze the underlying electronic interactions. Natural Bond Orbital (NBO) analysis is particularly useful for quantifying the hyperconjugative interactions responsible for the anomeric effect.[3][9][10]

Detailed Computational Protocol: DFT and NBO Analysis

This protocol outlines a general workflow using the Gaussian software package.

1. Structure Generation:

-

Build the 3D structures of both the axial and equatorial conformers of the 2-substituted 1,3-dioxane using a molecular modeling program such as GaussView.

-

Ensure correct stereochemistry and initial geometries that are close to the expected chair conformations.

2. Geometry Optimization and Energy Calculation:

-

Create Gaussian input files for each conformer.

-

Perform geometry optimization and frequency calculations using a suitable DFT method and basis set (e.g., B3LYP/6-311+G(d,p)). The frequency calculation is essential to confirm that the optimized structures are true minima (no imaginary frequencies).

-

The output files will contain the optimized geometries and the electronic energies of each conformer. The difference in these energies provides a theoretical estimate of the conformational energy.

3. Natural Bond Orbital (NBO) Analysis:

-

In the Gaussian input file for each optimized conformer, include the Pop=NBO keyword to request an NBO analysis.

-

Run the calculation. The output file will contain a detailed NBO analysis section.

-

To quantify the anomeric effect, look for the second-order perturbation theory analysis of the Fock matrix. This will list the donor-acceptor interactions and their stabilization energies (E(2)).

-

For the axial conformer, identify the interaction between the lone pair orbitals (LP) of the ring oxygens (donor NBOs) and the antibonding orbital (σ*) of the C2-substituent bond (acceptor NBO). A significant E(2) value for this interaction provides quantitative evidence for the stabilizing hyperconjugation of the anomeric effect.

Visualizing Conformational Equilibria and Workflows

Note: The images 'axial_conformer.png' and 'equatorial_conformer.png' are placeholders for actual molecular structure diagrams.

Figure 1: Conformational equilibrium in 2-substituted 1,3-dioxanes.Figure 2: Workflow for A-value determination via NMR.

Figure 3: Workflow for computational analysis.

Implications for Drug Development and Medicinal Chemistry

The anomeric effect is not merely a theoretical curiosity; it has profound implications for the design and development of drugs containing the 1,3-dioxane moiety.[5] The conformational rigidity or preference imparted by the anomeric effect can lock a molecule into a specific three-dimensional shape, which is critical for its binding affinity and selectivity to a biological target.

Key Considerations in Drug Design:

-

Conformational Locking: By strategically placing electronegative substituents at the 2-position, medicinal chemists can exploit the anomeric effect to favor a specific axial conformation. This can pre-organize the molecule for optimal interaction with a receptor binding pocket, potentially increasing potency and reducing off-target effects.

-

Modulation of Physicochemical Properties: The orientation of a substituent influences the molecule's dipole moment, which in turn affects its solubility, membrane permeability, and metabolic stability. The anomeric effect provides a tool to fine-tune these properties.

-

Bioisosteric Replacement: Understanding the conformational consequences of the anomeric effect allows for the rational design of bioisosteres. For example, replacing a group with another that has a similar A-value and electronic properties can help to optimize the pharmacokinetic profile of a drug candidate while maintaining its desired conformation.

Examples of 1,3-Dioxane-Containing Bioactive Molecules:

Several marketed drugs and biologically active compounds feature the 1,3-dioxane ring system. While the anomeric effect at the 2-position may not always be the primary design feature, the stereochemistry of the dioxane ring is invariably critical to their function. For instance, in the development of novel ligands for σ₁ and NMDA receptors, the stereochemistry and substitution pattern of 1,3-dioxane derivatives have been shown to be crucial for their selective interaction with these targets.[11] Additionally, certain 1,3-dioxane derivatives have been investigated as modulators to overcome multidrug resistance in cancer therapy, where their specific conformations likely play a role in their interaction with P-glycoprotein.[12]

Conclusion

The anomeric effect in 2-substituted 1,3-dioxane derivatives is a powerful stereoelectronic principle that governs their conformational behavior. A thorough understanding of this effect, supported by quantitative data and robust experimental and computational methodologies, is indispensable for researchers in organic chemistry and drug discovery. By leveraging the anomeric effect, scientists can rationally design molecules with specific three-dimensional structures and optimized physicochemical properties, ultimately leading to the development of more effective and selective therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Anomeric effect - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Dailymotion [dailymotion.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

spectroscopic properties of 1,3-dioxane (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,3-dioxane (CAS No: 505-22-6), a saturated six-membered heterocycle with the molecular formula C₄H₈O₂.[1] A comprehensive understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in various research and development applications. This document details the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Correlation

1,3-Dioxane possesses a chair conformation, and due to molecular symmetry, it exhibits three distinct sets of proton environments and three unique carbon environments. Spectroscopic techniques provide direct evidence for this structure.

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 1,3-dioxane, from sample preparation to structural elucidation.

Caption: Workflow for Spectroscopic Analysis of 1,3-Dioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1,3-dioxane. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0.0 ppm).[2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-dioxane shows three distinct signals, corresponding to the three unique proton environments in the molecule. The integrated signal proton ratio of 1:2:1 confirms the structural formula.[3]

The diagram below correlates the observed ¹H and ¹³C NMR signals to the specific atoms in the 1,3-dioxane molecule.

Caption: Correlation of NMR Signals to 1,3-Dioxane Structure.

Table 1: ¹H NMR Data for 1,3-Dioxane

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| c | 4.85 | Singlet | 2H | Methylene protons between two oxygen atoms (O-CH₂ -O) |

| b | 3.91 | Triplet | 4H | Methylene protons adjacent to one oxygen atom (O-CH₂ -CH₂) |

| a | 1.78 | Quintet | 2H | Methylene protons furthest from oxygen atoms (CH₂-CH₂ -CH₂) |

Data sourced from Doc Brown's Chemistry.[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides direct evidence of three different carbon atom environments.[2] Due to the symmetry of the 1,3-dioxane molecule, the two b carbons are chemically equivalent and thus produce a single signal.[2]

Table 2: ¹³C NMR Data for 1,3-Dioxane

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| c | 94.3 | Methylene carbon between two oxygen atoms (O-C H₂-O) |

| b | 66.9 | Methylene carbons adjacent to one oxygen atom (O-C H₂-CH₂) |

| a | 26.6 | Methylene carbon furthest from oxygen atoms (CH₂-C H₂-CH₂) |

Data sourced from Doc Brown's Chemistry.[2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of 1,3-dioxane.[4][5] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[6][7]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5][7] The final sample depth should be approximately 4-5 cm.[6][7]

-

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.[6]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to achieve sharp, symmetrical peaks.[6]

-

Tuning: The probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.[6]

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[8][9]

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[6]

-

A relaxation delay (d1) is set between pulses to allow the nuclei to return to equilibrium.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to create a flat baseline.

-

Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.0 ppm.

-

Integrate the peak areas in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups and provides a unique "fingerprint" for the molecule. The spectrum of 1,3-dioxane is characterized by vibrations of its alkyl and cyclic ether groups. The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[10][11]

Table 3: Key IR Absorption Bands for 1,3-Dioxane

| Wavenumber Range (cm⁻¹) | Vibration Type | Description |

| ~3000 to 2800 | C-H Stretch | Typical for sp³ C-H bonds in the methylene groups.[11] |

| ~1480 to 1365 | C-H Bend/Deformation | Bending and deformation vibrations of the alkyl groups.[11] |

| ~1140 to 1070 | C-O Stretch | Characteristic asymmetric and symmetric stretching of the cyclic ether (C-O-C) groups.[11][12] |

| ~940 | C-O Stretch | Another characteristic stretching vibration for the cyclic ether functionality.[11][12] |

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

-

Sample Preparation:

-

Ensure the 1,3-dioxane sample is dry, as water can damage the salt plates.[2]

-

Place one to two drops of the neat (undiluted) liquid onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).[2][3][13]

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[2][3][13] Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder in the FTIR spectrometer's sample compartment.[13][14]

-

Collect a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Collect the sample spectrum. The instrument passes an infrared beam through the sample, and the detector measures the frequencies at which the light is absorbed.

-

Typically, multiple scans are averaged to improve the signal-to-noise ratio.[3]

-

-

Data Processing & Cleaning:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

After analysis, disassemble the salt plates. Clean them by rinsing with a dry, volatile solvent (e.g., dichloromethane or acetone) in a fume hood and allow them to dry completely.[2][13]

-

Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.[3]

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry provides the molecular weight of 1,3-dioxane and characteristic fragmentation patterns that aid in its structural confirmation. The molecular ion peak ([M]⁺) appears at an m/z of 88, corresponding to the molecular weight of C₄H₈O₂.[10]

The diagram below illustrates a plausible fragmentation pathway for 1,3-dioxane upon electron ionization.

Caption: Plausible Fragmentation Pathway of 1,3-Dioxane in EI-MS.

Table 4: Key Fragments in the Mass Spectrum of 1,3-Dioxane

| m/z Value | Proposed Fragment Ion | Relative Abundance | Notes |

| 88 | [C₄H₈O₂]⁺ | Low | Molecular ion peak ([M]⁺).[10] |

| 87 | [C₄H₇O₂]⁺ | Moderate | Loss of a hydrogen atom ([M-H]⁺). |

| 58 | [C₃H₆O]⁺ | High | Loss of formaldehyde (CH₂O). |

| 57 | [C₃H₅O]⁺ | High | Loss of a methoxy radical (•OCH₃). |

| 43 | [C₂H₃O]⁺ | High | Acylium ion, a common fragment. |

| 30 | [CH₂O]⁺ | Moderate | Formaldehyde cation radical.[10] |

| 29 | [CHO]⁺ | High | Formyl cation.[10] |

| 28 | [C₂H₄]⁺ | Base Peak (100%) | Ethene cation radical, often the most stable and abundant fragment. |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of 1,3-dioxane in a high-volatility solvent (e.g., methanol or dichloromethane).

-

For aqueous samples, a purge-and-trap or headspace analysis technique is often employed to extract volatile organic compounds (VOCs).[15][16]

-

Headspace Analysis: Place the sample in a sealed vial and heat it to a specific temperature (e.g., 99°C for 40 min) to allow volatile components to partition into the gas phase above the liquid.[17] A sample of this headspace gas is then injected into the GC.

-

-

Gas Chromatography (GC) Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared sample or headspace gas into the GC inlet, which is heated to rapidly vaporize the sample.

-

An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column (e.g., Rxi-624Sil MS).

-

The GC oven temperature is programmed to increase over time (e.g., start at 35°C, hold for 5 min, then ramp at 5°C/min to 240°C). This separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. 1,3-Dioxane will elute at a specific retention time under these conditions.

-

-

Mass Spectrometry (MS) Detection:

-

As 1,3-dioxane elutes from the GC column, it enters the ion source of the mass spectrometer (typically heated to 200-250°C).

-

In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at each m/z value, generating a mass spectrum for the compound eluting at that specific retention time.

-

-

Data Analysis:

-

The resulting mass spectrum is compared to spectral libraries (e.g., NIST) to confirm the identity of 1,3-dioxane.

-

The fragmentation pattern provides corroborating evidence for the molecular structure.

-

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. scribd.com [scribd.com]

- 14. dem.ri.gov [dem.ri.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. mdpi.com [mdpi.com]

- 17. inbre.jabsom.hawaii.edu [inbre.jabsom.hawaii.edu]

Unraveling the Conformational Landscape of 1,3-Dioxane: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane ring is a fundamental structural motif in a multitude of biologically active molecules and natural products. Its conformational preferences profoundly influence molecular geometry, polarity, and ultimately, its interaction with biological targets. A comprehensive understanding of the delicate energetic balance between its primary conformations—the stable chair and the flexible twist-boat—is therefore paramount for rational drug design and development. This technical guide provides an in-depth analysis of the theoretical calculations and experimental methodologies used to elucidate the conformational landscape of 1,3-dioxane.

The Chair and Twist-Boat Conformers: An Energetic Overview

The 1,3-dioxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to alleviate angle and torsional strain.[1] However, the presence of two oxygen atoms introduces shorter C-O bond lengths and a distinct electronic environment, leading to different conformational energy barriers compared to its carbocyclic counterpart.[2] The chair form can interconvert to its inverted chair form through higher-energy twist-boat and boat intermediates.[1]

Computational studies, employing a range of ab initio and density functional theory (DFT) methods, have quantified the energy differences between these conformers. The chair conformation is consistently shown to be the global minimum, significantly more stable than the twist-boat forms.

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers

| Computational Method | Basis Set | Conformer | ΔE (kcal/mol) | ΔH⁰ (kcal/mol) | ΔG⁰ (298K) (kcal/mol) | Reference |

| HF | 6-31G(d) | 2,5-Twist-Boat | 4.67 ± 0.31 | - | - | [3] |

| DFT (B3LYP) | 6-31G(d) | 2,5-Twist-Boat | 5.19 ± 0.8 | - | 5.14 ± 0.08 | [3] |

| MP2 | 6-31G(d) | 2,5-Twist-Boat | - | - | 4.85 ± 0.08 | [3] |

| HF | 6-31G(d) | 1,4-Twist-Boat | +1.36 ± 0.12 | - | - | [3] |

| DFT (B3LYP) | 6-31G(d) | 1,4-Twist-Boat | +1.0 | - | - | [3] |

Relative to the 2,5-twist-boat conformation.

Methodologies for Conformational Analysis

A synergistic approach combining theoretical calculations and experimental validation is crucial for a complete understanding of the conformational behavior of 1,3-dioxanes.

Computational Protocols

Quantum chemical calculations are powerful tools for investigating the potential energy surface of 1,3-dioxane and its derivatives. A typical workflow for theoretical conformational analysis is as follows:

-

Conformer Generation: Initial 3D structures of the chair and various twist-boat conformations are generated.

-

Geometry Optimization: The geometries of these conformers are optimized to find the local energy minima on the potential energy surface. This is typically performed using DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Relative Energy Calculation: The relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers are then calculated to determine their relative stabilities and equilibrium populations at a given temperature.[1]

Experimental Protocols: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying the solution-phase conformations of 1,3-dioxanes.[1]

Sample Preparation:

-

Dissolve 5-10 mg of the purified 1,3-dioxane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[1]

Data Acquisition:

-

¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum to determine chemical shifts (δ) and proton-proton coupling constants (³JHH). The magnitude of vicinal coupling constants is particularly informative for deducing dihedral angles via the Karplus equation, which in turn helps in assigning the ring conformation.

-

¹³C NMR Spectroscopy: ¹³C NMR chemical shifts, especially of substituted carbons, can be empirically correlated to specific conformations. For instance, in 2,2-dimethyl-1,3-dioxanes, the chemical shifts of the methyl carbons can distinguish between chair and twist-boat conformations.[2][4]

-

2D NMR Spectroscopy (NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing crucial information about the stereochemical arrangement and confirming conformational assignments.[5]

Visualizing Conformational Interconversion

The interconversion between the chair and twist-boat conformations proceeds through a specific pathway on the potential energy surface. This can be visualized as a logical workflow.

Caption: Conformational interconversion pathway of 1,3-dioxane.

The following diagram illustrates a general workflow for the computational analysis of 1,3-dioxane conformations.

Caption: Workflow for computational conformational analysis.

References

Thermodynamic Stability of Cis and Trans 1,3-Dioxane Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane framework is a key structural element in numerous natural products and pharmacologically active compounds.[1] The spatial arrangement of substituents on the 1,3-dioxane ring significantly dictates the molecule's conformation, polarity, and, consequently, its biological activity. A profound comprehension of the thermodynamic stability of its isomers is therefore paramount for rational drug design and stereoselective synthesis. This technical guide provides a detailed analysis of the principles governing the conformational preferences of substituted 1,3-dioxanes, with a focus on the relative thermodynamic stabilities of cis and trans isomers.

Fundamental Principles of 1,3-Dioxane Conformation